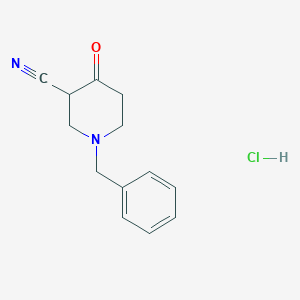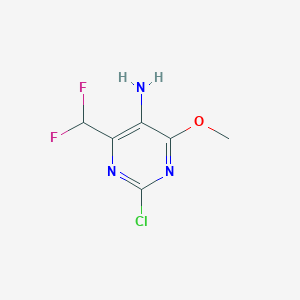
2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and an ethanol moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the nitration of a methoxyphenyl derivative followed by cyclization with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2-Methoxyphenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(5-(2-Methoxyphenyl)-4-amino-1H-pyrazol-1-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-(5-(2-Methoxyphenyl)-4-chloro-1H-pyrazol-1-yl)ethanol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both a nitro group and an ethanol moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-[5-(2-methoxyphenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13N3O4/c1-19-11-5-3-2-4-9(11)12-10(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
UKSZIERYSGAMED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


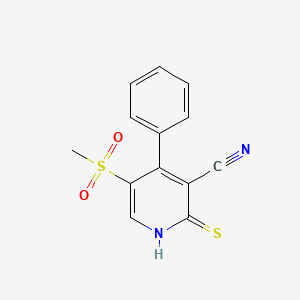
![1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B11782457.png)



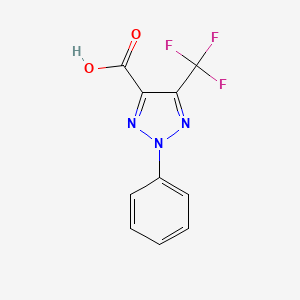
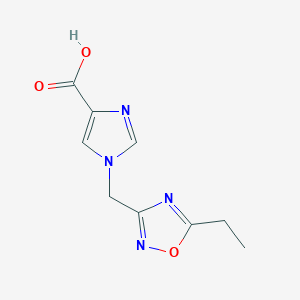

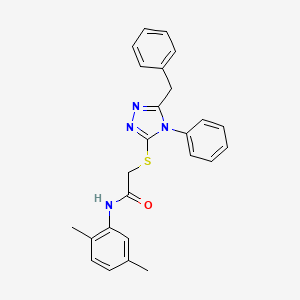

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)

